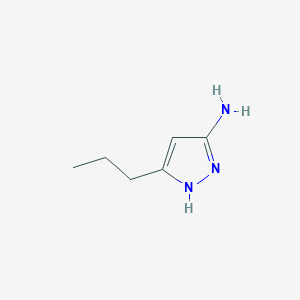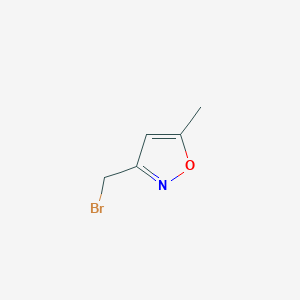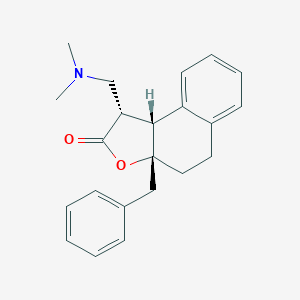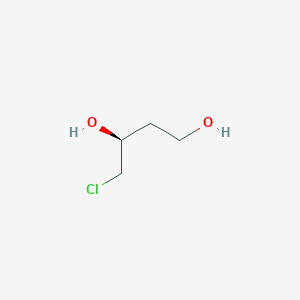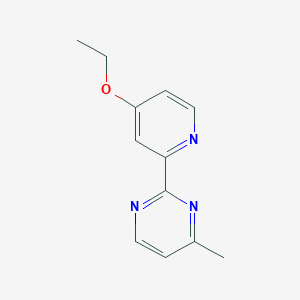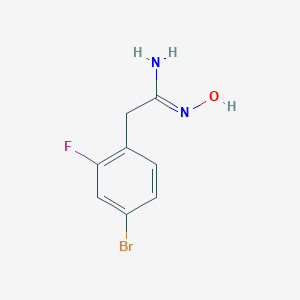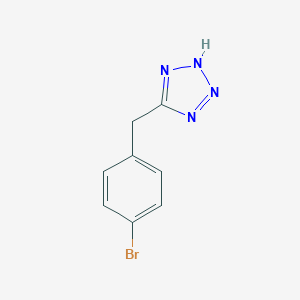
5-(4-溴苄基)-2H-四唑
描述
Comprehensive Analysis of "5-(4-Bromo-benzyl)-2H-tetrazole"
The compound "5-(4-Bromo-benzyl)-2H-tetrazole" is a derivative of tetrazole, a class of synthetic heterocycles that have found numerous applications across various fields including organic chemistry, coordination chemistry, the photographic industry, explosives, and particularly in medicinal chemistry . Tetrazoles, especially 5-substituted ones, are known for their role as non-classical bioisosteres of carboxylic acids, offering similar acidities but with increased lipophilicity and metabolic resistance, which is advantageous in drug design .
Synthesis Analysis
The synthesis of tetrazole derivatives often involves cyclization reactions. For instance, tetraphenylethene-based benzimidazoles, which are structurally related to tetrazoles, can be synthesized through the cyclization of aldehydes with phenylenediamines . Similarly, the synthesis of 5-(benzylmercapto)-1H-tetrazole, a related compound, is achieved by reacting benzylthiocyanate with azide under optimized conditions . Although the specific synthesis of "5-(4-Bromo-benzyl)-2H-tetrazole" is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be applied, possibly involving a bromination step to introduce the bromo-benzyl moiety.
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is characterized by a high degree of nitrogen content, which contributes to their reactivity and potential applications. The crystal structures of related compounds, such as 1,4-bis(tetrazole)benzenes, reveal that they can adopt highly twisted conformations with cavities or interface gaps in their crystal packing structures . These structural features are significant as they can influence the compound's physical properties and reactivity.
Chemical Reactions Analysis
Tetrazole derivatives participate in various chemical reactions. For example, 1,4-bis(tetrazole)benzenes can react with dibromoalkanes to form long-chain alkyl halide derivatives . The Stille reaction, a palladium-catalyzed cross-coupling reaction, is another method used to convert aryl- and heteroaryl-halides to 5-aryl- and 5-heteroaryl-1H-tetrazoles . These reactions highlight the versatility of tetrazole derivatives in organic synthesis.
Physical and Chemical Properties Analysis
Tetrazole derivatives exhibit a range of physical and chemical properties. For instance, tetraphenylethene-based benzimidazoles show aggregation-induced emission (AIE) properties, high absolute fluorescence quantum yields, and reversible mechanochromism behaviors . They are also thermally stable with decomposition temperatures above 340 °C . The physical properties such as solubility, melting point, and boiling point are not explicitly mentioned in the provided papers but can be expected to be influenced by the substitution pattern on the tetrazole ring.
科学研究应用
液晶合成
- 应用:5-(4-溴苄基)-2H-四唑等四唑用于合成新型液晶。这些化合物显示出介晶行为,在材料科学中很有用。
- 细节:重点介绍了具有介晶性质的新型四唑的合成和表征。该研究强调了四唑衍生物在液晶开发中的作用,液晶在显示技术和其他领域具有潜在应用。
- 参考文献:
Stille 反应中的合成
- 应用:5-(4-溴苄基)-2H-四唑衍生物用于 Stille 反应,用于制备各种芳基和杂芳基四唑。
- 细节:该应用涉及使用碘化铜(I) 共催化的 Stille 钯催化交叉偶联反应将芳基和杂芳基卤化物转化为四唑。这是合成有机化学中的一种重要方法。
- 参考文献:
有机合成中的应用
- 应用:5-(4-溴苄基)-2H-四唑及其类似物用作有机合成中的亲核试剂。
- 细节:该研究提出了在有机合成中生成和使用 5-金属-1-苄基-1H-四唑的实用方法。这证明了四唑在合成各种有机化合物中的多功能性。
- 参考文献:
四唑的功能化
- 应用:四唑,包括 5-(4-溴苄基)-2H-四唑,对于有机化学中杂环化合物的官能化和合成很重要。
- 细节:综述重点介绍了四唑衍生物的制备和进一步官能化。它涵盖了各种合成方法及其在药物设计和其他领域的应用。
- 参考文献:
- (Roh 等,2012)
超亲电活化下的氢芳基化
- 应用:5-(4-溴苄基)-2H-四唑衍生物用于超亲电活化下的氢芳基化反应。
- 细节:这项研究重点介绍了四唑在特定条件下与芳烃的反应,导致氢芳基化产物的形成。这是合成化学中一种独特的方法。
- 参考文献:
抗菌和抗真菌应用
- 应用:某些四唑衍生物表现出抗菌和抗真菌特性。
- 细节:讨论了各种四唑衍生物的合成及其抗菌和抗真菌活性的评估。这突出了四唑在药物应用中的潜力。
- 参考文献:
安全和危害
属性
IUPAC Name |
5-[(4-bromophenyl)methyl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIDQYGUQAPOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNN=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromo-benzyl)-2H-tetrazole | |
CAS RN |
127152-64-1 | |
| Record name | 5-[(4-bromophenyl)methyl]-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

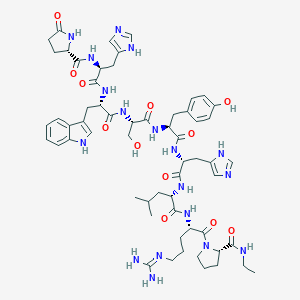
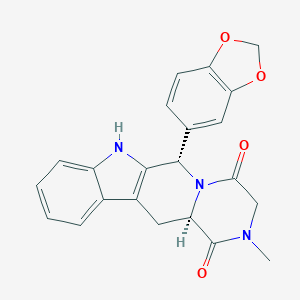
![1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B138424.png)
![1-Azabicyclo[2.2.1]heptane-4-carbonitrile](/img/structure/B138426.png)
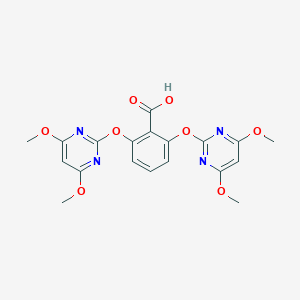
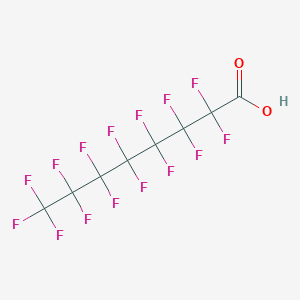
![N-(Bicyclo[1.1.1]pentan-1-yl)benzamide](/img/structure/B138431.png)
